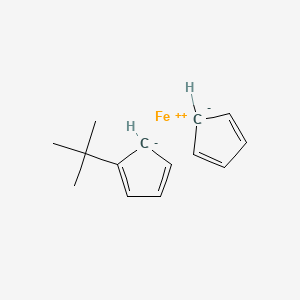
PD(II) Meso-tetra(4-carboxyphenyl)porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD(II) Meso-tetra(4-carboxyphenyl)porphine: is a porphyrin-based synthetic specialty chemical product. It possesses unique photophysical properties and is useful for the detection of oxygen and carbon monoxide, among many analytes . This compound is also known for its applications in constructing light-harvesting arrays and photovoltaic devices due to its photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD(II) Meso-tetra(4-carboxyphenyl)porphine involves the reaction of palladium salts with meso-tetra(4-carboxyphenyl)porphyrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced production techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: PD(II) Meso-tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the palladium center and the porphyrin ring structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the compound.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
PD(II) Meso-tetra(4-carboxyphenyl)porphine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which PD(II) Meso-tetra(4-carboxyphenyl)porphine exerts its effects involves its interaction with molecular targets through its palladium center and porphyrin ring. The compound can generate reactive oxygen species (ROS) upon light irradiation, which can be used for photodynamic therapy . Additionally, its ability to bind to various analytes makes it useful for sensing applications .
Comparison with Similar Compounds
PD(II) Meso-tetra(4-carboxyphenyl)porphine is unique due to its specific combination of palladium and porphyrin, which imparts distinct photophysical properties. Similar compounds include:
Meso-tetra(4-carboxyphenyl)porphine (without palladium): Lacks the palladium center, resulting in different reactivity and applications.
Other metalloporphyrins: Such as those containing metals like zinc, copper, or iron, which have different photophysical and chemical properties.
This compound stands out due to its specific applications in photodynamic therapy and sensing, which are enhanced by the presence of the palladium center .
Properties
Molecular Formula |
C48H28N4O8Pd |
|---|---|
Molecular Weight |
895.2 g/mol |
IUPAC Name |
palladium(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
PRCLVHYMQQEINC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12348787.png)
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-](/img/structure/B12348788.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B12348803.png)
![2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12348807.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12348815.png)
![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12348826.png)

![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)

![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)

